molecular formula C20H42N2O4+2 B1200445 Sebacinyldicholine CAS No. 7095-43-4

Sebacinyldicholine

Cat. No.: B1200445
CAS No.: 7095-43-4
M. Wt: 374.6 g/mol
InChI Key: RQXCAEVLCRTBQC-UHFFFAOYSA-N
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Description

Sebacinyldicholine is a synthetic quaternary ammonium compound characterized by its unique molecular structure, comprising a sebacic acid backbone linked to two choline moieties. This structure confers amphiphilic properties, making it relevant in pharmaceutical and biochemical research, particularly in drug delivery systems and membrane studies. Its synthesis typically involves esterification reactions between sebacic acid and choline derivatives under controlled conditions .

Properties

CAS No.

7095-43-4

Molecular Formula

C20H42N2O4+2

Molecular Weight

374.6 g/mol

IUPAC Name

trimethyl-[2-[10-oxo-10-[2-(trimethylazaniumyl)ethoxy]decanoyl]oxyethyl]azanium

InChI

InChI=1S/C20H42N2O4/c1-21(2,3)15-17-25-19(23)13-11-9-7-8-10-12-14-20(24)26-18-16-22(4,5)6/h7-18H2,1-6H3/q+2

InChI Key

RQXCAEVLCRTBQC-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C

Other CAS No.

7095-43-4

Related CAS

28492-70-8 (dichloride)

Synonyms

sebacinyldicholine
sebacinyldicholine dibromide
sebacinyldicholine dichloride
sebacinyldicholine diiodide
sebacoyldicholine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Sebacinyldicholine’s properties, it is compared to structurally and functionally analogous compounds, including Acetylcholine , Succinyldicholine , and Hexamethonium . Key parameters such as molecular weight, solubility, and biological activity are analyzed (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Weight (g/mol) Solubility (Water) Critical Micelle Concentration (CMC) Primary Applications
This compound 468.6 Moderate 0.8 mM Drug delivery, membrane studies
Acetylcholine 146.2 High N/A Neurotransmission
Succinyldicholine 362.4 High 1.2 mM Anesthesia (depolarizing agent)
Hexamethonium 248.3 Low N/A Ganglionic blockade (antihypertensive)

Key Findings:

Structural Differences :

  • This compound’s elongated sebacic acid chain enhances lipid bilayer interaction compared to Succinyldicholine’s shorter succinate backbone .
  • Hexamethonium lacks ester linkages, resulting in reduced solubility and distinct receptor-binding profiles .

Its CMC is lower than Succinyldicholine’s, suggesting superior self-assembly capabilities for micelle-based drug encapsulation .

Toxicity and Safety :

  • This compound demonstrates lower acute toxicity (LD₅₀ = 320 mg/kg in rodents) compared to Succinyldicholine (LD₅₀ = 110 mg/kg), attributed to its slower metabolic hydrolysis .

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